6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid

Sulfonic acid Acidity Conjugation chemistry

Researchers requiring a pyridine scaffold with both a strong arylsulfonic acid (pKa < -1) and an aminoethyl linker face limited options-generic pyridine-3-sulfonic acid lacks the conjugation handle. This compound solves that gap. • Permanent zwitterionic character enables aqueous solubility >10 mg/mL and simultaneous metal chelation (Ni²⁺, Zn²⁺) plus covalent resin coupling. • Free sulfonic acid converts directly to sulfonyl chloride for sulfonamide conjugation with amines, biotin, or fluorophores. • Orthogonal aminoethylcarbamoyl arm eliminates multi-step protection/deprotection sequences. Supplied as a research-grade building block with full analytical characterization. In stock for immediate dispatch.

Molecular Formula C8H11N3O4S
Molecular Weight 245.26 g/mol
CAS No. 919773-07-2
Cat. No. B12632611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid
CAS919773-07-2
Molecular FormulaC8H11N3O4S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)O)C(=O)NCCN
InChIInChI=1S/C8H11N3O4S/c9-3-4-10-8(12)7-2-1-6(5-11-7)16(13,14)15/h1-2,5H,3-4,9H2,(H,10,12)(H,13,14,15)
InChIKeyRWXPJDZYRYHYEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid – Bifunctional Building Block


6-[(2-Aminoethyl)carbamoyl]pyridine-3-sulfonic acid (CAS 919773-07-2) is a heterocyclic building block of the molecular formula C₈H₁₁N₃O₄S and molecular weight 245.26 g·mol⁻¹ . It belongs to the 919773 chemical series defined by a 6‑(2‑aminoethylcarbamoyl)pyridine core and is the only member of the series to carry a free sulfonic acid moiety at the 3‑position of the pyridine ring . The closest structural analogs – the 3‑carboxylic acid (CAS 919773‑03‑8), 3‑ethyl sulfonate ester (CAS 919773‑05‑0), and 3‑phosphonic acid (CAS 919773‑11‑8) – differ only in the identity of the 3‑position acidic group, making this compound the sole choice when the combination of an aminoethyl‑tethered handle and a strong arylsulfonic acid functionality is required .

1
Unique bifunctional scaffold

Combines a free arylsulfonic acid with an aminoethylcarbamoyl tether for orthogonal conjugation strategies.

2
Sole 919773-series sulfonic acid

Only member of the series bearing a strong sulfonic acid at the pyridine 3-position, enabling reactivity not accessible with the carboxylic acid or ester analogs.

3
Zwitterionic handle

Permanent sulfonate anion and protonated amine support aqueous metal chelation and salt-bridge interactions without activation.

Differentiation from Generic Pyridine Sulfonic Acids


In‑class compounds cannot be interchanged because the combination of the 2‑aminoethylcarbamoyl side chain (pKa ~9‑10 for the primary amine) and the fully ionized arylsulfonic acid group (pKa < −1) creates a zwitterionic character that is absent in the carboxylic‑acid analog (pKa ~4‑5) and the ester analog (cationic at low pH only) . This dual‑ion character dictates aqueous solubility, metal‑chelation behaviour, and the ability to form stable sulfonate salts, sulfonate esters, or sulfonamide conjugates under aqueous conditions where carboxylic acid or phosphonic acid analogs may fail . Furthermore, while generic pyridine‑3‑sulfonic acid (CAS 636‑73‑7) is commercially available as a bulk intermediate for Vonoprazan synthesis [1], it lacks the aminoethylcarbamoyl tether that enables site‑specific conjugation, making it unsuitable for applications requiring a linker‑armed pyridine sulfonic acid scaffold.

!

Carboxylic acid analog (3-COOH) has pKa ~4.2; protonated below pH 4 and may not support sulfonate ester formation or anionic reactivity under acidic conditions.

!

Ethyl sulfonate ester analog remains charge-neutral; direct metal chelation and aqueous conjugation via the sulfonate group are blocked without prior hydrolysis.

!

Generic pyridine-3-sulfonic acid lacks the aminoethylcarbamoyl tether; cannot provide the linker-armed scaffold needed for site-specific probe assembly.

Differentiation Evidence


Acidity vs. Carboxylic Acid Analog

The sulfonic acid moiety of 6-[(2‑aminoethyl)carbamoyl]pyridine‑3‑sulfonic acid is fully deprotonated across the entire aqueous pH range (pKa < −1), whereas the carboxylic acid analog (CAS 919773‑03‑8) is predominantly protonated below pH 4 . This translates to a >5 log‑unit difference in acidity, ensuring that only the sulfonic acid derivative can act as a leaving group for nucleophilic displacement or remain anionic under strongly acidic reaction conditions .

Acidity
Class-level
pKa < −1 (sulfonic) vs. ~4.2 (carboxylic acid analog)
ΔpKa >5 units: sulfonic acid remains anionic under strongly acidic conditions; carboxylic acid analog may not behave similarly.
Computational prediction; aqueous 25 °C. Confirm experimentally for conjugation pH profile.
Sulfonic acid Acidity Conjugation chemistry

Lipophilicity vs. Phosphonic Acid Analog

The experimentally derived consensus LogP for 6-[(2-aminoethyl)carbamoyl]pyridine‑3‑sulfonic acid is 1.19 , which falls within the optimal range for passive membrane permeability (LogP 1–3). In contrast, the phosphonic acid analog (CAS 919773‑11‑8) carries a dianionic phosphonate group at physiological pH and is expected to exhibit a LogP < −1, severely limiting passive cellular uptake .

Lipophilicity
Class-level
LogP 1.19 (sulfonic) vs. < −1 (phosphonic acid analog)
≥100-fold higher LogP; may support cell-permeability requirements in target engagement assays when phosphonate is too polar.
Consensus LogP from chemsrc; phosphonic acid estimate via ChemAxon at pH 7.4.
Lipophilicity Membrane permeability Drug design

Metal Chelation vs. Ester Analog

The sulfonic acid group is permanently anionic above pH 0, providing a strong electrostatic anchor for metal cations (e.g., Zn²⁺, Mg²⁺) and positively charged protein residues . The ethyl sulfonate ester analog (CAS 919773‑05‑0) is charge‑neutral and cannot engage in the same ionic interactions until the ester is hydrolyzed . This functional difference is absolute: the ester requires a hydrolysis step to unmask the sulfonate, whereas the free acid is conjugation‑ready without any activation.

Metal chelation
Class-level
Free acid: net charge −1 (SO₃⁻/NH₃⁺) — ester: net charge 0
Charge-neutral ester may not engage in direct ionic metal binding; hydrolysis step would be required to unmask the sulfonate.
Physiological pH 7.4, 0.15 M NaCl; computational prediction. Validate with target metal.
Metal chelation Salt bridge Coordination chemistry

BBB Exclusion Advantage over Neutral Analogs

The experimentally derived topological polar surface area (TPSA) of 6-[(2-aminoethyl)carbamoyl]pyridine‑3‑sulfonic acid is 130.76 Ų , significantly exceeding the widely accepted threshold of ~90 Ų for passive blood‑brain barrier (BBB) penetration [1]. The carboxylic acid analog (CAS 919773‑03‑8) has a lower calculated TPSA of ~104 Ų (typical for pyridine‑carboxylic acids) and may exhibit partial CNS penetration, while the ethyl ester analog (TPSA ~101 Ų) is even more CNS‑permissive [1]. This makes the sulfonic acid the preferred choice for peripheral‑restricted imaging probes or therapeutic candidates where CNS exclusion is required.

BBB exclusion
Reported
TPSA 130.76 Ų vs. ~104 Ų (COOH) / ~101 Ų (ester)
TPSA >90 Ų threshold suggests peripheral restriction context; may reduce confounding CNS effects for peripheral tracer design.
Target TPSA from chemsrc; comparator values predicted. Cross-reference with BBB assay if CNS exclusion is critical.
Polar surface area Blood-brain barrier Peripheral restriction

Key Application Scenarios


Sulfonamide Probe Synthesis

The free sulfonic acid can be directly converted to the sulfonyl chloride (using SOCl₂ or PCl₅) and subsequently coupled to amine‑containing pharmacophores, biotin tags, or fluorophores to generate sulfonamide‑linked probes. The pre‑installed 2‑aminoethylcarbamoyl group provides a secondary orthogonal attachment point for further elaboration, eliminating the need for multi‑step protection/deprotection sequences required when starting from pyridine‑3‑sulfonic acid (CAS 636‑73‑7) alone .

Zwitterionic IMAC Ligand

Because the compound is permanently zwitterionic at neutral pH (sulfonate anion + ammonium cation), it can simultaneously chelate divalent metal cations (Ni²⁺, Zn²⁺) through the sulfonate group while providing a protonated amine for covalent coupling to epoxy‑ or NHS‑activated agarose resins. This bifunctional mode of attachment is not achievable with the ester analog, where the sulfonate is blocked, or with the phosphonic acid analog, which lacks the aminoethyl tether for oriented immobilization .

Peripherally Restricted Fluorescent Tracer

The high TPSA (130.76 Ų) combined with moderate LogP (1.19) predicts negligible passive BBB penetration [1], making this compound an ideal scaffold for developing fluorescent or PET tracers that target peripheral receptors, tumors, or inflammatory sites while avoiding CNS background signal. The sulfonic acid provides aqueous solubility (>10 mg·mL⁻¹ estimated), and the aminoethylcarbamoyl arm allows conjugation of imaging reporters without altering the pyridine electronics .

Coordination Polymer and MOF Building Block

The pyridine nitrogen, carboxamide oxygen, sulfonate oxygens, and terminal primary amine collectively provide five distinct metal‑binding sites within a single small molecule. This multidentate coordination potential exceeds that of the monofunctional pyridine‑3‑sulfonic acid (CAS 636‑73‑7) and the bidentate carboxylic acid analog, enabling the construction of higher‑dimensionality metal‑organic frameworks (MOFs) with tunable pore chemistry .

Application
Selection Property
Validation Focus
Sulfonamide Probe Synthesis
Free sulfonic acid for direct activation to sulfonyl chloride
Conjugation efficiency with amine-containing pharmacophores or tags
Zwitterionic IMAC Ligand
Permanent zwitterionic character (sulfonate + ammonium)
Metal-chelation capacity and oriented resin coupling
Peripherally Restricted Tracer
High TPSA and moderate LogP for peripheral restriction
BBB exclusion assay; CNS background signal minimization
MOF Building Block
Multidentate coordination (N, O, sulfonate)
Framework dimensionality and pore chemistry control
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